molecular formula C15H21GdO6.3H2O B083167 gadolinium(3+);pentane-2,4-dione CAS No. 14284-87-8

gadolinium(3+);pentane-2,4-dione

Cat. No.: B083167
CAS No.: 14284-87-8
M. Wt: 457.6 g/mol
InChI Key: HQNHXERWKKEHLP-UHFFFAOYSA-N
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Description

gadolinium(3+);pentane-2,4-dione is a coordination compound with the chemical formula Gd(C5H7O2)3·xH2O. It is a derivative of 2,4-pentanedione and gadolinium, a rare earth metal. This compound is known for its high purity, typically 99.9%, and is used in various scientific and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Gadolinium (III) acetylacetonate hydrate is typically synthesized through a reaction between gadolinium salts (such as gadolinium nitrate or gadolinium chloride) and acetylacetone in the presence of a base. The reaction is carried out in an aqueous or organic solvent, and the product is isolated by crystallization. The general reaction can be represented as follows:

[ \text{Gd(NO}_3\text{)}_3 + 3 \text{C}_5\text{H}_8\text{O}_2 + \text{Base} \rightarrow \text{Gd(C}_5\text{H}_7\text{O}_2\text{)}_3 + \text{By-products} ]

Industrial Production Methods

In industrial settings, the production of gadolinium (III) acetylacetonate hydrate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often purified through recrystallization and drying processes to achieve the desired 99.9% purity.

Chemical Reactions Analysis

Types of Reactions

Gadolinium (III) acetylacetonate hydrate undergoes various chemical reactions, including:

    Coordination Reactions: It can form complexes with other ligands.

    Substitution Reactions: The acetylacetonate ligands can be replaced by other ligands under specific conditions.

    Oxidation and Reduction Reactions: Although less common, gadolinium can participate in redox reactions.

Common Reagents and Conditions

    Coordination Reactions: Typically involve ligands such as phosphines, amines, or other chelating agents.

    Substitution Reactions: Often require the presence of a stronger ligand or a change in pH.

    Oxidation and Reduction Reactions: May involve oxidizing or reducing agents like hydrogen peroxide or sodium borohydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, coordination reactions may yield new gadolinium complexes, while substitution reactions can produce different gadolinium-ligand compounds.

Scientific Research Applications

Gadolinium (III) acetylacetonate hydrate is used in various scientific research applications, including:

    Chemistry: As a precursor for the synthesis of gadolinium-based materials and catalysts.

    Biology: In the study of gadolinium’s effects on biological systems and as a contrast agent in magnetic resonance imaging (MRI).

    Medicine: As a component in MRI contrast agents due to its paramagnetic properties.

    Industry: In the production of specialized glasses, ceramics, and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Samarium (III) acetylacetonate hydrate
  • Cerium (III) acetylacetonate hydrate
  • Neodymium (III) acetylacetonate hydrate
  • Terbium (III) acetylacetonate hydrate
  • Europium (III) acetylacetonate hydrate

Uniqueness

Gadolinium (III) acetylacetonate hydrate is unique due to its high magnetic moment, making it particularly useful in MRI applications. Compared to other rare earth acetylacetonates, gadolinium’s paramagnetic properties are more pronounced, enhancing its utility in medical imaging and other applications requiring strong magnetic interactions.

Biological Activity

Gadolinium(3+);pentane-2,4-dione, also known as gadolinium acetylacetonate, is a coordination compound with notable applications in both scientific research and medical imaging. This article explores its biological activity, mechanisms of action, and potential applications, drawing from various studies and findings.

Overview of this compound

This compound has the chemical formula Gd C5H7O2 3xH2O\text{Gd C}_5\text{H}_7\text{O}_2\text{ }_3\cdot x\text{H}_2\text{O} and is characterized by its high purity (typically 99.9%). Its structure allows it to function effectively as a chelating agent, which can bind to various biomolecules, influencing their biological activity.

The biological activity of this compound is primarily due to its ability to interact with proteins and other biomolecules. This interaction can lead to significant changes in the structure and function of these biomolecules. Key aspects include:

  • Target Interactions : Gadolinium compounds can bind to proteins, altering enzymatic activity and signal transduction pathways.
  • Biochemical Pathways : These interactions can influence various biochemical processes, including cellular signaling and metabolic pathways.
  • Pharmacokinetics : The bioavailability of gadolinium compounds is affected by their chemical form, route of administration, and the presence of carrier molecules.

Table 1: Summary of Biological Activities

Activity Type Description
MRI Contrast Agent Enhances imaging contrast due to paramagnetic properties.
Enzymatic Interaction Influences enzymatic reactions through binding with active sites on enzymes.
Cellular Effects Alters cellular processes such as proliferation and apoptosis in certain contexts.
Toxicity Potential irritant; caution advised in handling due to possible cytotoxic effects at high concentrations.

Case Studies and Research Findings

  • MRI Applications : this compound is extensively studied for its role as an MRI contrast agent. Its paramagnetic properties enhance the relaxation rates of protons in nearby water molecules, improving image quality. Studies have shown that gadolinium-based agents significantly increase the contrast between healthy and pathological tissues during MRI scans.
  • Biological Interaction Studies : Research indicates that gadolinium compounds can affect cellular functions by binding to specific proteins involved in signal transduction pathways. For instance, a study demonstrated that gadolinium complexes could inhibit certain enzyme activities by directly competing with substrate binding .
  • Toxicological Assessments : While gadolinium compounds are useful in medical applications, they also pose risks. Toxicity studies have highlighted that excessive exposure can lead to cellular damage and irritation. It is essential to monitor concentrations used in both laboratory settings and clinical applications.

Properties

IUPAC Name

gadolinium(3+);pentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H7O2.Gd/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCXQIZIMGZZIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Gd+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21GdO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14284-87-8
Record name (OC-6-11)-Tris(2,4-pentanedionato-κO2,κO4)gadolinium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14284-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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